molecular formula C18H25N3O3 B12350077 N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide

N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide

Cat. No.: B12350077
M. Wt: 331.4 g/mol
InChI Key: CSPOZLMUZAZKQV-UHFFFAOYSA-N
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Description

N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide: is a quinoxaline derivative known for its ability to induce neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.

    Hydroxylation and Carboxamidation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Induces neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells, making it valuable in neurobiology research.

    Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to promote neuronal differentiation.

    Industry: Used in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific receptors and enzymes involved in neuronal differentiation.

    Pathways Involved: It activates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell differentiation and proliferation.

Comparison with Similar Compounds

N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives:

    N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide: Similar in structure but differs in the degree of hydrogenation of the quinoxaline core.

    Quinoxaline N-oxide derivatives: These compounds have an additional oxygen atom, which alters their chemical reactivity and biological activity.

    Dihydroquinoxaline derivatives: Reduced forms of quinoxaline that exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide

InChI

InChI=1S/C18H25N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13-16,19,24H,4,7-11H2,(H,20,23)(H,21,22)

InChI Key

CSPOZLMUZAZKQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)NO)NC(C(=O)N2)CCCC3=CC=CC=C3

Origin of Product

United States

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